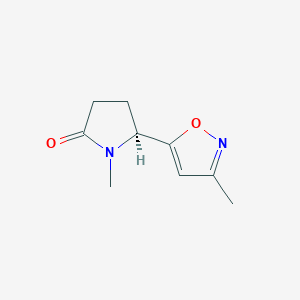
UV7Ydf38MJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
化学反応の分析
Types of Reactions
UV7Ydf38MJ can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
UV7Ydf38MJ has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the development of new materials and industrial processes.
類似化合物との比較
UV7Ydf38MJ can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
ABBOTT-87771: A compound with a similar molecular structure but different functional groups.
ABBOTT-87772: Another related compound with variations in its chemical composition.
These compounds share some similarities with this compound but also have unique properties that distinguish them from each other.
特性
CAS番号 |
147402-88-8 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
(5S)-1-methyl-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(13-10-6)7-3-4-9(12)11(7)2/h5,7H,3-4H2,1-2H3/t7-/m0/s1 |
InChIキー |
RAWGMEGVYYKGIL-ZETCQYMHSA-N |
異性体SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2C |
正規SMILES |
CC1=NOC(=C1)C2CCC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


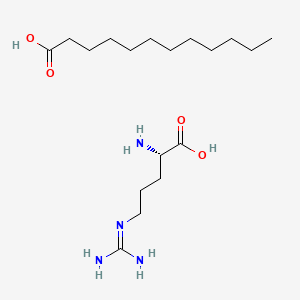
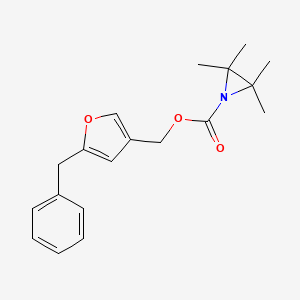
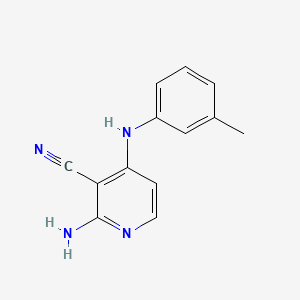

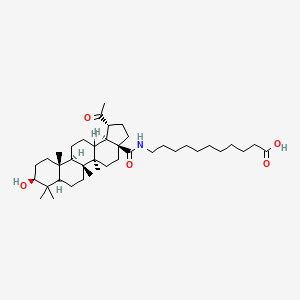
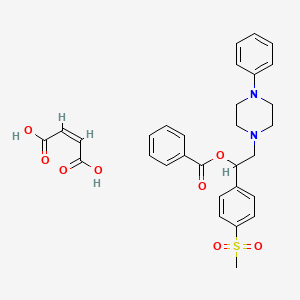
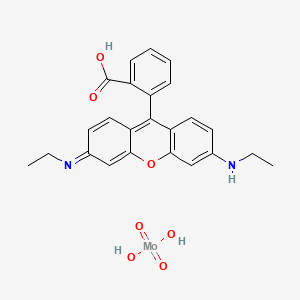

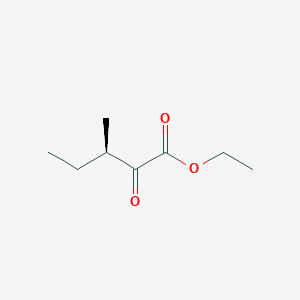

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)


